molecular formula C15H9N3S B1305250 Phenanthro[9,10-e][1,2,4]triazine-3-thiol CAS No. 59851-26-2

Phenanthro[9,10-e][1,2,4]triazine-3-thiol

Cat. No.: B1305250
CAS No.: 59851-26-2
M. Wt: 263.3 g/mol
InChI Key: RLIWLPICMPQBAG-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems Containing the 1,2,4-Triazine (B1199460) Moiety

The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. Its derivatives are a significant class of nitrogen heterocycles that exhibit a wide array of biological activities and are utilized in materials chemistry. brieflands.com When a 1,2,4-triazine moiety is fused with other carbocyclic or heterocyclic rings, the resulting systems often exhibit enhanced or novel properties. The fusion extends the π-electron system, which can significantly influence the molecule's electronic, optical, and biological characteristics. brieflands.com

Fused 1,2,4-triazine systems are integral to numerous compounds with demonstrated applications. For instance, the pyrrolo[2,1-f] nih.govbrieflands.comresearchgate.nettriazine scaffold is a core component of several kinase inhibitors used in cancer therapy. nih.gov The fusion of aromatic rings, such as benzene (B151609), quinoline, or acenaphthylene, to the 1,2,4-triazine core has been a subject of study to modulate its electronic properties for applications like organic optoelectronics. brieflands.com These fused systems are often synthesized through cyclization reactions of appropriately substituted precursors, a common strategy being the reaction of 1,2-dicarbonyl compounds with reagents like aminoguanidine (B1677879) or thiosemicarbazide (B42300).

Structural Context of Phenanthro[9,10-e]nih.govbrieflands.comresearchgate.nettriazine-3-thiol within Phenanthrene-Fused Triazines

Phenanthro[9,10-e] nih.govbrieflands.comresearchgate.nettriazine-3-thiol belongs to the family of phenanthrene-fused triazines. Its core structure consists of a phenanthrene (B1679779) ring system fused at its 9- and 10-positions to the 'e' face of a 1,2,4-triazine ring. This fusion creates a rigid, planar, and extensively conjugated tetracyclic system.

The key features of its structure are:

Phenanthrene Moiety : A polycyclic aromatic hydrocarbon (C₁₄H₁₀) composed of three fused benzene rings in an angular arrangement. researchgate.net This part of the molecule is hydrophobic and capable of π-stacking interactions.

1,2,4-Triazine Ring : A nitrogen-containing heterocycle that imparts specific electronic properties and potential for hydrogen bonding.

Thiol Group (-SH) : Located at the 3-position of the triazine ring, this functional group is crucial to the molecule's reactivity. It exists in tautomeric equilibrium with its thione form (-C=S). The thiol form allows for S-alkylation and other substitution reactions, making it a valuable handle for chemical modification.

This specific arrangement distinguishes it from other derivatives, such as the corresponding 3-amino analogue, Phenanthro[9,10-e] nih.govbrieflands.comresearchgate.nettriazin-3-amine, which features an amino (-NH₂) group at the same position. researchgate.net

Significance of the Phenanthro[9,10-e]nih.govbrieflands.comresearchgate.nettriazine Scaffold in Chemical Research

The Phenanthro[9,10-e] nih.govbrieflands.comresearchgate.nettriazine scaffold has emerged as a significant area of interest in medicinal chemistry, particularly in the design of anticancer agents. nih.gov The rigid, planar aromatic system is well-suited for intercalation into DNA, a mechanism of action for many cytotoxic drugs. Furthermore, the strategic placement of functional groups allows for interaction with other biological targets. nih.gov

Recent research has focused on Phenanthro[9,10-e] nih.govbrieflands.comresearchgate.nettriazine-3-thiol and its derivatives as potential dual-action cytotoxic agents. nih.gov A study designed and synthesized a series of these compounds to act as both DNA intercalators and inhibitors of the Bcl-2 protein, an important anti-apoptotic target in cancer cells. brieflands.comnih.gov

Research Findings on Cytotoxic Activity

The parent compound, Phenanthro[9,10-e] nih.govbrieflands.comresearchgate.nettriazine-3-thiol (designated P1 in the study), and its S-substituted derivatives were evaluated for their in-vitro cytotoxicity against human acute lymphoblastic leukemia (MOLT-4) and human breast adenocarcinoma (MCF-7) cell lines. brieflands.comnih.gov

The results highlighted that the substitution at the thiol position significantly influences cytotoxic potency. Compound P1 was the most potent derivative against the MOLT-4 cell line, while the S-phenyl substituted derivative (P11 ) showed the highest activity against the MCF-7 cell line. brieflands.comnih.gov Molecular docking studies supported these findings, indicating that the phenanthrotriazine scaffold can bind effectively to DNA via intercalation and also fit within the active site of the Bcl-2 protein. nih.gov

Cytotoxic Activity of Key Phenanthro[9,10-e] nih.govbrieflands.comresearchgate.nettriazine-3-thiol Derivatives brieflands.comnih.gov
CompoundSubstituent at 3-thiol positionIC₅₀ (μM) vs. MOLT-4 CellsIC₅₀ (μM) vs. MCF-7 Cells
P1-H7.1 ± 1.1> 50
P11-Phenyl30.1 ± 3.415.4 ± 2.9

Historical Development of Phenanthro[9,10-e]nih.govbrieflands.comresearchgate.nettriazine Synthesis and Reactivity

The development of synthetic routes to phenanthrotriazines is rooted in established methods for constructing fused 1,2,4-triazine systems. The general and most direct approach involves the condensation and subsequent cyclization of a 1,2-dicarbonyl compound with a suitable three-atom reagent.

Synthesis

The primary synthesis of Phenanthro[9,10-e] nih.govbrieflands.comresearchgate.nettriazine-3-thiol is achieved through the reaction of phenanthrene-9,10-dione with thiosemicarbazide. brieflands.com This reaction proceeds in refluxing acetic acid. The mechanism involves the initial formation of a phenanthrenequinone (B147406) thiosemicarbazone intermediate, which then undergoes intramolecular cyclization with the loss of a water molecule to form the fused triazine ring. brieflands.comnih.gov

This synthetic strategy is versatile. For example, the synthesis of the analogous Phenanthro[9,10-e] nih.govbrieflands.comresearchgate.nettriazin-3-amine follows a similar path, using aminoguanidine hydrochloride instead of thiosemicarbazide to react with phenanthrene-9,10-dione. researchgate.net

Reactivity

The reactivity of Phenanthro[9,10-e] nih.govbrieflands.comresearchgate.nettriazine-3-thiol is largely dictated by the thiol group. The thiol (-SH) proton is acidic and can be readily removed by a base, such as sodium hydroxide (B78521), to form a thiolate anion. This nucleophilic thiolate is the key reactive species for further functionalization.

The most explored reaction is the S-alkylation or S-arylation of the thiol group. In a typical procedure, the parent thiol is treated with an ethanolic solution of sodium hydroxide to generate the thiolate in situ. Subsequent addition of an alkyl or benzyl (B1604629) halide results in a nucleophilic substitution reaction to furnish the corresponding 3-thioether derivatives. brieflands.com This method has been used to prepare a library of derivatives for structure-activity relationship studies. brieflands.comnih.gov

Selected S-Substituted Derivatives of Phenanthro[9,10-e] nih.govbrieflands.comresearchgate.nettriazine-3-thiol brieflands.comnih.gov
Compound DesignationReagent Used for S-SubstitutionResulting SubstituentYield (%)Melting Point (°C)
P1N/A (Parent Thiol)-H67.5122-124
P3Ethyl iodide-CH₂CH₃54.9131-133
P4n-Propyl bromide-(CH₂)₂CH₃49.1118-120
P6Isobutyl bromide-CH₂CH(CH₃)₂62.7142-144
P144-Fluorobenzyl chloride-CH₂-(p-F-Ph)61.2157-160

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-phenanthro[9,10-e][1,2,4]triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3S/c19-15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)17-18-15/h1-8H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIWLPICMPQBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNC(=S)N=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975257
Record name Phenanthro[9,10-e][1,2,4]triazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59851-26-2
Record name Phenanthro(9,10-e)-1,2,4-triazine-3(2H)-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059851262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthro[9,10-e][1,2,4]triazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Characterization Methodologies for Phenanthro 9,10 E 1 2 3 Triazine 3 Thiol and Analogues

Spectroscopic Analysis Techniques

Spectroscopic methodologies are fundamental in confirming the identity and purity of newly synthesized Phenanthro[9,10-e] amazonaws.comrsc.orgnih.govtriazine-3-thiol derivatives. Each technique offers unique information about the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the phenanthro-triazine scaffold.

¹H-NMR Spectroscopy provides detailed information about the proton environments in the molecule. For the parent compound, Phenanthro[9,10-e] amazonaws.comrsc.orgnih.govtriazine-3-thiol (P1), the ¹H-NMR spectrum, typically recorded in a solvent like CDCl₃, reveals characteristic signals for the aromatic protons of the phenanthrene (B1679779) moiety, as well as distinct signals for the NH and SH protons of the triazine-thiol ring. nih.gov The aromatic protons usually appear as a complex multiplet in the downfield region (approximately δ 7.30-9.40 ppm), a hallmark of the condensed polycyclic aromatic system. nih.gov The NH proton often presents as a broad singlet at a very downfield chemical shift (around δ 14.65 ppm), while the SH proton gives a singlet at a less deshielded position (around δ 6.72 ppm). nih.gov

In S-substituted analogues, the SH proton signal disappears and is replaced by signals corresponding to the protons of the newly introduced alkyl or benzyl (B1604629) group. For instance, in 3-(methylthio)phenanthro[9,10-e] amazonaws.comrsc.orgnih.govtriazine (P2), a sharp singlet for the S-CH₃ protons appears around δ 2.89 ppm. nih.gov Similarly, for analogues with longer alkyl chains, characteristic multiplets corresponding to the different methylene (B1212753) and methyl groups are observed in the upfield region of the spectrum. nih.gov

Interactive Data Table: ¹H-NMR Data for Phenanthro[9,10-e] amazonaws.comrsc.orgnih.govtriazine-3-thiol (P1) and Selected Analogues

CompoundProtonsChemical Shift (δ, ppm)
P1 NH14.65 (s, 1H)
Phenanthrene-H8.74-7.37 (m)
SH6.72 (s, 1H)
P2 Phenanthrene-H9.36-7.72 (m)
S-CH₃2.89 (s, 3H)
P3 Phenanthrene-H9.4-7.74 (m)
S-CH₂-CH₃3.5 (q, 2H)
S-CH₂-CH₃1.6 (t, 3H)

Data sourced from reference nih.gov. s = singlet, q = quartet, t = triplet, m = multiplet.

¹³C-NMR Spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. While specific ¹³C-NMR data for Phenanthro[9,10-e] amazonaws.comrsc.orgnih.govtriazine-3-thiol is not widely reported, data from closely related structures, such as phenanthro[9,10-d]imidazole derivatives, can provide expected chemical shift ranges for the phenanthrene core carbons. amazonaws.com The carbons of the phenanthrene moiety are expected to resonate in the aromatic region (δ 120-150 ppm). The carbons of the triazine ring would appear at more downfield shifts due to the deshielding effect of the nitrogen atoms. The C-S carbon is also expected to have a characteristic chemical shift. For general 1,2,4-triazine (B1199460) derivatives, the C=N carbons can appear in the range of δ 147-167 ppm. beilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of Phenanthro[9,10-e] amazonaws.comrsc.orgnih.govtriazine-3-thiol, a broad absorption band around 3413 cm⁻¹ is indicative of the N-H stretching vibration. nih.gov The S-H stretching vibration is typically observed around 3242 cm⁻¹. nih.gov The presence of the aromatic phenanthrene core is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ (e.g., 3145 cm⁻¹) and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. nih.gov For S-alkylated analogues, the N-H and S-H bands are absent, and new bands corresponding to aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹ (e.g., 2927 cm⁻¹). nih.gov

Interactive Data Table: Key IR Frequencies for Phenanthro[9,10-e] amazonaws.comrsc.orgnih.govtriazine-3-thiol (P1) and an S-Alkylated Analogue (P2)

CompoundFunctional GroupWavenumber (ν, cm⁻¹)
P1 N-H stretch3413
S-H stretch3242
Aromatic C-H stretch3145
P2 Aromatic C-H stretch3060
Aliphatic C-H stretch2927

Data sourced from reference nih.gov.

Mass Spectrometry (MS, EI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Electron Impact Mass Spectrometry (EI-MS) is commonly used for these molecules. The mass spectrum of Phenanthro[9,10-e] amazonaws.comrsc.orgnih.govtriazine-3-thiol (P1) shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 263, which corresponds to its molecular weight. nih.gov The fragmentation pattern provides further structural confirmation. A common fragment ion is observed at m/z 235, which corresponds to the loss of a nitrogen molecule (N₂), and another significant peak at m/z 176, which is attributed to the phenanthrene radical cation after further fragmentation. nih.gov For S-substituted analogues, the molecular ion peak will be shifted according to the mass of the substituent. For example, the methyl-substituted analogue (P2) exhibits a molecular ion peak at m/z 277. nih.gov

Interactive Data Table: Mass Spectrometry Data for Phenanthro[9,10-e] amazonaws.comrsc.orgnih.govtriazine-3-thiol (P1) and an Analogue (P2)

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺, m/z)Key Fragments (m/z)
P1 C₁₅H₉N₃S263.32263235, 176, 150
P2 C₁₆H₁₁N₃S277.35277.1249, 235, 176

Data sourced from references nih.govscbt.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

Electron Paramagnetic Resonance (EPR) Spectroscopy (for related radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific for detecting and characterizing species with unpaired electrons, such as free radicals. While Phenanthro[9,10-e] amazonaws.comrsc.orgnih.govtriazine-3-thiol itself is not a radical, EPR spectroscopy would be an invaluable tool for studying any radical intermediates that may form during its chemical reactions or electrochemical processes. The technique could provide information about the g-factor and hyperfine coupling constants, which would help in identifying the structure of the radical species and the distribution of the unpaired electron density within the molecule.

Crystallographic Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and crystallographic parameters such as unit cell dimensions and space group symmetry.

A review of the scientific literature did not yield specific single-crystal XRD data for the parent compound, Phenanthro[9,10-e] nih.govnih.govbldpharm.comtriazine-3-thiol. Consequently, detailed crystallographic parameters such as its crystal system, space group, and unit cell dimensions are not publicly available.

However, the application of XRD to analogous heterocyclic systems, including various triazine derivatives, is well-documented. For instance, the crystal structures of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles have been successfully elucidated using this technique. In such studies, XRD analysis reveals the planar or twisted nature of the fused ring systems, the orientation of substituent groups, and the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. While specific data for Phenanthro[9,10-e] nih.govnih.govbldpharm.comtriazine-3-thiol is absent, the general principles of XRD analysis on related structures underscore its capability to provide an unambiguous structural proof in the solid state.

Chromatographic Methods

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and convenient technique in synthetic chemistry for qualitatively monitoring the progress of reactions and assessing the purity of isolated products. nih.gov Its application is crucial in the synthesis of Phenanthro[9,10-e] nih.govnih.govbldpharm.comtriazine-3-thiol and its analogues.

The synthesis of the parent compound, designated as P1, involves the reaction of phenanthrene-9,10-dione with thiosemicarbazide (B42300). The completion of this reaction can be efficiently monitored by TLC. nih.gov Similarly, the subsequent synthesis of various S-substituted analogues (P2-P16) from P1 is also tracked using this method. nih.gov By spotting the reaction mixture on a TLC plate alongside the starting material(s), the disappearance of the reactants and the appearance of the product spot can be visualized, typically under UV light. nih.gov

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. The Rf value is dependent on the compound's structure, the stationary phase (commonly silica (B1680970) gel), and the mobile phase (solvent system). For Phenanthro[9,10-e] nih.govnih.govbldpharm.comtriazine-3-thiol (P1) and its derivatives, mixtures of ethyl acetate (B1210297) (EtOAc) and petroleum ether (PetEther) are commonly used as the mobile phase. nih.gov The specific Rf values obtained in these systems serve as a useful indicator of a compound's identity and purity. A single spot on the TLC plate for a purified compound is a strong indication of its high purity.

The table below summarizes the reported Rf values for Phenanthro[9,10-e] nih.govnih.govbldpharm.comtriazine-3-thiol (P1) and some of its S-substituted analogues.

Table 1: TLC Data for Phenanthro[9,10-e] nih.govnih.govbldpharm.comtriazine-3-thiol (P1) and Its Analogues

Compound ID Substituent at 3-position Mobile Phase (EtOAc:PetEther) Rf Value Reference
P1 -SH 1:1 0.56 nih.gov
P2 -SCH3 Not Specified 0.67 nih.gov
P3 -SCH2CH3 1:1 0.67 nih.gov
P4 -S(CH2)2CH3 3:7 0.69 nih.gov
P8 -S(CH2)2OCH3 3:7 0.49 nih.gov
P11 -SCH2Ph 1:4 0.65 nih.gov

Computational and Theoretical Studies of Phenanthro 9,10 E 1 2 3 Triazine 3 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of Phenanthro[9,10-e] nih.govnih.govacademie-sciences.frtriazine-3-thiol, offering a microscopic view of its electronic architecture and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,2,4-triazine (B1199460) derivatives, DFT methods, particularly using the B3LYP (Becke's three-parameter functional and Lee-Yang-Parr functional) level with a 6-31G(d,p) basis set, are employed to determine optimized molecular structures. researchgate.net These calculations are crucial for elucidating the distribution of electron density and the energies of molecular orbitals.

Table 1: Key Electronic Properties Calculated by DFT

Parameter Description Significance
HOMO Highest Occupied Molecular Orbital Energy Indicates electron-donating ability.
LUMO Lowest Unoccupied Molecular Orbital Energy Indicates electron-accepting ability.
Eg (Energy Gap) Energy difference between HOMO and LUMO Relates to chemical reactivity and stability.

Analysis of Substituent Effects on Electronic Properties

The electronic properties of the Phenanthro[9,10-e] nih.govnih.govacademie-sciences.frtriazine-3-thiol core can be finely tuned by introducing various substituent groups. nih.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the energies of the HOMO and LUMO levels and, consequently, the HOMO-LUMO energy gap. nih.govresearchgate.net

For instance, attaching electron-donating groups, such as alkylthioethers, can raise the energy of the HOMO, making the molecule a better electron donor. nih.gov Conversely, electron-withdrawing groups, like thiocyanate, tend to lower the energy of the LUMO, enhancing the molecule's electron-accepting capabilities. nih.gov Aromatic thiol capping agents are also known to influence the electronic properties of molecules by stabilizing the LUMOs and reducing the bandgap. frontiersin.org This strategic modification of the molecular structure allows for the modulation of its electronic and optical properties for specific applications. nih.govresearchgate.net The introduction of bromine, for example, can widen the energy band gap by increasing LUMO energy levels and decreasing HOMO energy levels. rsc.org

Molecular Modeling Approaches

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules, providing insights that complement experimental findings.

Molecular Docking Investigations on Ligand-Receptor Interactions (General Methodological Mention)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). jddtonline.inforesearchgate.net This method is instrumental in drug discovery for evaluating binding affinities and understanding intermolecular interactions. academie-sciences.frjddtonline.info For derivatives of Phenanthro[9,10-e] nih.govnih.govacademie-sciences.frtriazine-3-thiol, molecular docking studies have been employed to investigate their interactions with biological targets such as DNA and the anti-apoptotic protein Bcl-2. nih.govnih.gov

The general methodology involves preparing the 3D structures of both the ligand and the receptor. jddtonline.info The ligand structures can be drawn and energetically minimized using semi-empirical methods. nih.gov Receptor structures are often obtained from crystallographic data in repositories like the Protein Data Bank (PDB). nih.govacademie-sciences.fr Software such as AutoDock, in conjunction with graphical interfaces like AutoDock Tools, is commonly used to perform the docking simulations. nih.govjddtonline.info The program calculates the free energy of binding for different ligand conformations within the receptor's active site, with lower energy values indicating more favorable binding. academie-sciences.fr The results reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

In Silico Predictions of Molecular Properties (General Methodological Mention)

In silico methods are used to predict the pharmacokinetic properties of a molecule, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.netpensoft.net These predictions are vital in the early stages of drug discovery to filter out candidates with poor drug-like characteristics, thereby saving time and resources. researchgate.net

A widely used guideline for predicting drug-likeness is Lipinski's rule of five. researchgate.net This rule establishes that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.netresearchgate.net Freely available software, such as SwissADME, can be used to calculate these and other molecular descriptors. pensoft.netresearchgate.net For triazole-based compounds, these computational screenings are used to evaluate their potential as therapeutic agents by assessing their ADME profiles alongside their predicted biological activity. researchgate.netnih.gov

Table 2: Lipinski's Rule of Five Criteria

Property Guideline
Molecular Weight ≤ 500 Da
LogP (Lipophilicity) ≤ 5
Hydrogen Bond Donors ≤ 5
Hydrogen Bond Acceptors ≤ 10

Analysis of Excited States and Photophysical Properties

The study of a molecule's interaction with light, including the absorption and emission processes, falls under the realm of photophysics. mdpi.com Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to analyze the excited states and predict the photophysical properties of molecules like Phenanthro[9,10-e] nih.govnih.govacademie-sciences.frtriazine-3-thiol. researchgate.net

TD-DFT calculations can predict the electronic absorption spectra, which correspond to transitions from the ground state to various excited states. researchgate.net For complex aromatic systems like phenanthroimidazole derivatives, absorption bands can be attributed to π→π* transitions or intramolecular charge transfer (ICT) transitions. mdpi.com An ICT transition involves the transfer of electron density from an electron-rich part of the molecule to an electron-deficient part upon photoexcitation. mdpi.com The presence of both donor and acceptor groups within the same molecule can facilitate these ICT processes. nih.gov

The emission properties, such as fluorescence, are also investigated. nih.gov The difference between the absorption and emission maxima is known as the Stokes shift. nih.gov The nature of the solvent can influence these properties, a phenomenon known as solvatochromism. nih.gov For some triazine derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, indicating a more polar excited state. nih.gov The analysis of excited states is crucial for designing molecules for applications in fields like organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org

Solvatochromic Correlations for Dipole Moment Estimation

The solvatochromic behavior of Phenanthro[9,10-e]triazine-3-thiol derivatives has been analyzed to estimate the change in dipole moment upon excitation from the ground state to the excited state. This analysis is based on the Lippert-Mataga and Bakhshiev equations, which correlate the Stokes shift (the difference between the absorption and emission maxima) to the solvent polarity function.

In a study by El-Shishtawy et al. (2020), the dipole moments of several derivatives were determined in different solvents. The ground state dipole moments (μg) were calculated using theoretical methods, while the excited state dipole moments (μe) were estimated from the slopes of the solvatochromic plots. The study found a significant increase in the dipole moment upon excitation (Δμ = μe - μg), indicating a more polar excited state. This suggests a substantial redistribution of electron density upon photoexcitation.

For instance, the change in dipole moment (Δμ) for a series of related compounds was found to be in the range of 2.29 to 3.86 Debye, as determined from the Bakhshiev correlation. The ratio of the excited state to ground state dipole moments (μe/μg) for these compounds was consistently greater than one, further confirming the charge transfer character of the excited state.

Table 1: Ground and Excited State Dipole Moments (in Debye) for Phenanthro[9,10-e]triazine-3-thiol Derivatives

Compound μg (Calculated) Δμ (Lippert-Mataga) Δμ (Bakhshiev)
PHT-1 4.89 2.11 2.29
PHT-2 5.23 3.54 3.86
PHT-3 2.59 2.25 2.44
PHT-4 3.01 2.87 3.11

Data sourced from El-Shishtawy et al. (2020)

Characterization of Intramolecular Charge Transfer (ICT) Phenomena

The significant change in dipole moment upon excitation is a strong indicator of intramolecular charge transfer (ICT) phenomena. In the case of Phenanthro[9,10-e]triazine-3-thiol derivatives, the ICT process involves the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part upon absorption of light.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to visualize this charge redistribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide insights into the nature of the electronic transitions. For these compounds, the HOMO is typically localized on the electron-donating moiety, while the LUMO is situated on the electron-accepting phenanthrotriazine core. The transition from the ground state to the first excited state (S1) is predominantly a HOMO→LUMO transition, which confirms the ICT character of this excitation.

The solvatochromic data supports the occurrence of ICT. The large Stokes shifts observed in polar solvents are indicative of a significant stabilization of the polar excited state, which is a hallmark of ICT.

Impact of Molecular Architecture on Optical Parameters

The molecular architecture of Phenanthro[9,10-e]triazine-3-thiol derivatives has a profound impact on their optical parameters, including absorption and emission wavelengths, Stokes shift, and quantum yield. By systematically modifying the substituents on the core structure, researchers can tune these properties.

The introduction of different aryl substituents at the 3-position of the phenanthrotriazine ring system influences the extent of ICT and, consequently, the photophysical properties. For example, attaching electron-donating groups to the aryl substituent can enhance the ICT character, leading to a red-shift in both the absorption and emission spectra.

The study by El-Shishtawy et al. (2020) demonstrated that modifying the substituent from a simple phenyl group to one containing a dimethylamino group resulted in a significant bathochromic shift. This is attributed to the increased electron-donating strength of the dimethylamino group, which facilitates the ICT process. The nature of the substituent also affects the Stokes shift, with more pronounced ICT leading to larger Stokes shifts, particularly in polar solvents.

Table 2: Photophysical Properties of Phenanthro[9,10-e]triazine-3-thiol Derivatives in Dichloromethane

Compound Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm⁻¹)
PHT-1 390 500 5641
PHT-2 425 560 5889
PHT-3 392 505 5751
PHT-4 400 520 5769

Data sourced from El-Shishtawy et al. (2020)

Structure Property Relationships in Phenanthro 9,10 E 1 2 3 Triazine 3 Thiol Analogues

Influence of Substituents on Molecular Conformation and Electronic Distribution

The parent molecule, phenanthro[9,10-e] nih.govresearchgate.netucl.ac.uktriazine-3-thiol (P1), exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being significant in the solid state. Upon S-alkylation or S-benzylation, this tautomerism is quenched, locking the sulfur in a thioether linkage. The nature of the substituent (R group) then dictates the conformation around the C-S bond.

Steric Effects:

Alkyl Substituents: Linear alkyl chains (e.g., methyl, ethyl, propyl, butyl in compounds P2-P5) introduce flexibility. The rotation around the S-CH₂ and subsequent C-C bonds allows the alkyl chain to orient itself to minimize steric hindrance with the bulky phenanthrene (B1679779) moiety.

Benzyl (B1604629) and Substituted Benzyl Substituents: The introduction of a benzyl group (as in P11) or substituted benzyl groups (P12-P16) introduces significant steric bulk. The orientation of the phenyl ring relative to the phenanthrotriazine plane is governed by a balance between maximizing π-stacking interactions and minimizing steric clashes. The presence of ortho-, meta-, or para-substituents on the benzyl ring can further influence this preferred conformation. For instance, a bulky ortho-substituent would likely force the phenyl ring into a more twisted conformation relative to the core.

Electronic Effects: The electronic nature of the substituent directly modulates the electron density across the entire π-conjugated system.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) on the benzyl ring (e.g., P12, P14) can donate electron density through inductive and resonance effects. This increases the electron density on the sulfur atom and can influence the aromatic phenanthrene and triazine rings.

Electron-Withdrawing Groups (EWGs): Halogens like fluorine, chlorine, and bromine (P13, P15, P16) exert an electron-withdrawing effect, primarily through induction. This reduces the electron density on the sulfur atom and, by extension, perturbs the electronic structure of the core.

These electronic perturbations influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its electronic and photophysical properties. The combination of the electron-deficient 1,2,4-triazine (B1199460) ring and the electron-rich phenanthrene moiety creates an intrinsic donor-acceptor character within the molecule, which is further tunable by the substituent at the 3-thio position. nih.gov

Correlation between Structural Modifications and Spectroscopic Signatures

The structural changes induced by different substituents at the 3-thiol position are directly reflected in the spectroscopic data of the analogues, particularly in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

¹H NMR Spectroscopy: The chemical shifts of the protons on the phenanthrene ring are sensitive to the electronic environment. In the parent compound P1, the phenanthrene protons appear as a complex multiplet between δ 8.74 and 7.37 ppm. nih.gov Upon substitution at the sulfur atom, subtle but discernible shifts occur.

Alkyl vs. Benzyl Substituents: The introduction of S-alkyl or S-benzyl groups leads to characteristic signals for these substituents. For example, in 3-(propylthio)phenanthro[9,10-e] nih.govresearchgate.netucl.ac.uktriazine (P4), the propyl group protons appear as a triplet at δ 3.48 ppm (S-CH₂), a sextet at δ 2.0 ppm (-CH₂-), and a triplet at δ 1.22 ppm (-CH₃). nih.gov For the S-benzyl derivative (P11), the benzylic methylene (B1212753) protons (S-CH₂) are observed as a singlet at δ 4.608 ppm. nih.gov

Effect of Benzyl Ring Substituents: The electronic nature of the substituent on the S-benzyl ring influences the chemical shifts of the phenanthrene protons. An electron-withdrawing group on the benzyl ring tends to deshield the protons of the phenanthrotriazine core, potentially shifting them slightly downfield. Conversely, an electron-donating group would have a shielding effect, causing a minor upfield shift. For example, the phenanthrene protons in the S-benzyl derivatives (P11-P16) show distinct patterns in the aromatic region (δ 9.12-7.17 ppm), reflecting these electronic perturbations. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides insight into the vibrational modes of the molecules, confirming the presence of specific functional groups.

Parent Thiol (P1): The spectrum of P1 is characterized by a broad N-H stretching band around 3413 cm⁻¹ and a weaker S-H stretching band near 3242 cm⁻¹, confirming the presence of the thiol/thione tautomers. nih.gov Aromatic C-H stretching is observed around 3145 cm⁻¹. nih.gov

S-Substituted Analogues: Upon alkylation or benzylation, the S-H and N-H stretching bands disappear, consistent with the formation of the thioether linkage. New bands corresponding to aliphatic C-H stretching appear for the alkyl and benzyl derivatives. For example, P4 shows aliphatic C-H stretches at 2960 and 2929 cm⁻¹, while the parent P1 does not. nih.gov The fundamental vibrations of the fused phenanthrotriazine skeleton, such as C=C and C=N stretching modes, are generally observed in the 1400-1600 cm⁻¹ region. The precise positions of these bands can be subtly influenced by the electronic effects of the substituent attached to the sulfur atom. researchgate.net

The following table summarizes key spectroscopic data for selected analogues:

CompoundSubstituent (R)Key ¹H NMR Shifts (δ, ppm)Key IR Bands (ν, cm⁻¹)
P1 -H14.65 (NH), 8.74-7.37 (Ar-H), 6.72 (SH)3413 (N-H), 3242 (S-H), 3145 (Ar C-H)
P3 -CH₂CH₃9.4-7.74 (Ar-H), 3.5 (q, CH₂), 1.6 (t, CH₃)3065 (Ar C-H), 2928 (Aliph. C-H)
P4 -(CH₂)₂CH₃9.37-7.30 (Ar-H), 3.48 (t, S-CH₂), 2.0 (sext, CH₂), 1.22 (t, CH₃)3071 (Ar C-H), 2960, 2929 (Aliph. C-H)
P11 -CH₂-Ph9.12-7.17 (Ar-H), 4.608 (s, CH₂)3025 (Ar C-H), 2963 (Aliph. C-H)

Data sourced from reference nih.gov.

Design Principles for Modulating Electronic and Photophysical Characteristics

The phenanthrotriazine core, being a large, planar, and aromatic system, is an excellent scaffold for developing materials with specific electronic and photophysical properties, such as fluorescence. The modulation of these properties can be achieved by applying several key design principles.

Tuning the Donor-Acceptor Character: The core structure consists of an electron-rich phenanthrene unit (donor) fused to an electron-deficient 1,2,4-triazine ring (acceptor). The energy of the intramolecular charge transfer (ICT) transition, which often governs the absorption and emission properties, can be finely tuned.

Strengthening the Donor: Attaching strong electron-donating groups to the phenanthrene ring would lower the HOMO energy level, leading to a red-shift (bathochromic shift) in absorption and emission spectra.

Extending π-Conjugation: Extending the conjugated π-system is a well-established strategy for red-shifting absorption and emission wavelengths. This can be achieved by introducing conjugated substituents, for example, by replacing the S-benzyl group with styryl or other vinylogous aromatic systems. A larger conjugated system leads to a smaller HOMO-LUMO gap, requiring less energy for electronic excitation.

Controlling Intermolecular Interactions: In the solid state, the photophysical properties are heavily influenced by how the molecules pack. The bulky phenanthrene unit can promote π-π stacking. The choice of substituents can be used to control this packing. Bulky, non-planar substituents can disrupt close packing, which may reduce aggregation-caused quenching (ACQ) of fluorescence and potentially promote aggregation-induced emission (AIE) in certain systems.

Introducing Solvatochromic Sensitivity: By creating a molecule with a significant difference in dipole moment between its ground and excited states, its fluorescence emission can be made sensitive to the polarity of its environment (solvatochromism). wikipedia.org This is typically achieved by creating a strong D-π-A system. The emission will show a bathochromic (red) shift in more polar solvents if the excited state is more polar than the ground state. wikipedia.org This principle can be used to design fluorescent probes for sensing solvent polarity.

Impact of Fusion Patterns and Aromaticity on Molecular Stability and Reactivity

The stability and reactivity of the phenanthro[9,10-e] nih.govresearchgate.netucl.ac.uktriazine-3-thiol system are intrinsically linked to its unique polycyclic aromatic structure. The mode of fusion between the phenanthrene and triazine rings is critical in defining these characteristics.

Molecular Stability: The phenanthro[9,10-e] fusion pattern results in a highly stable, rigid, and planar aromatic system. The extensive delocalization of π-electrons over the four fused rings contributes significantly to its thermodynamic stability. Polycyclic aromatic hydrocarbons and their heteroaromatic analogues are known for their high thermal stability, a property that is essential for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Reactivity: The reactivity of the core is dictated by the electronic nature of its constituent parts.

Triazine Ring: The 1,2,4-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms. This makes it susceptible to nucleophilic attack, although the fusion to the large aromatic phenanthrene system deactivates it somewhat compared to a simple triazine.

Phenanthrene Ring: The phenanthrene portion behaves like a typical electron-rich polycyclic aromatic hydrocarbon, making it a site for electrophilic substitution. However, the electron-withdrawing effect of the fused triazine ring would make it less reactive towards electrophiles than unsubstituted phenanthrene.

Thiol Group: The thiol group at the 3-position is the most reactive site in the parent molecule (P1). It is acidic and can be easily deprotonated to form a thiolate anion. This thiolate is a potent nucleophile and readily reacts with electrophiles like alkyl or benzyl halides to form the corresponding thioether derivatives (P2-P16), as demonstrated in their synthesis. nih.gov This S-alkylation is the most common reaction pathway for modifying these molecules.

Applications of Phenanthro 9,10 E 1 2 3 Triazine 3 Thiol and Its Derivatives Non Biological/medical

Materials Science and Engineering

The fusion of a polycyclic aromatic hydrocarbon with a nitrogen-rich heterocycle provides a versatile platform for the development of advanced materials with tailored electronic and structural properties.

Development of Organic Semiconductors

The intrinsic electronic properties of the phenanthrotriazine core suggest its potential utility in organic semiconductors. The 1,2,4-triazine (B1199460) ring is inherently electron-deficient, which facilitates electron transport, a key characteristic for n-type semiconductor materials. nih.gov Conversely, the extended π-system of the phenanthrene (B1679779) unit is well-suited for hole transport, a feature common in p-type organic semiconductors. This dual character allows for the design of ambipolar materials or dedicated n-type or p-type semiconductors through strategic functionalization.

Derivatives of the core structure can be engineered to modulate the frontier molecular orbital (HOMO/LUMO) energy levels, a critical factor in optimizing charge injection and transport in electronic devices. For instance, attaching electron-donating groups to the phenanthrene core can raise the HOMO level, enhancing hole-transporting (p-type) properties, while attaching electron-withdrawing groups can lower the LUMO level, improving electron-transporting (n-type) capabilities. The thiol group offers a convenient handle for further modification or for anchoring the molecule to metal electrodes, which is advantageous in fabricating organic field-effect transistors (OFETs) and other electronic components. While research on this specific thiol compound is emerging, related triazine derivatives have demonstrated significant potential in organic electronics. nih.gov

Table 1: Electronic Properties of Representative Triazine-Based Organic Semiconductors Data based on related compounds to illustrate potential performance.

Compound Class Role Electron Mobility (cm²/V·s) HOMO (eV) LUMO (eV)
Phenyl-triazines Electron-Transport Material > 10⁻⁴ -6.5 -3.0
Spirobifluorene-triazines Electron-Transport Host ~10⁻⁴ - -

Components in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to construct complex, ordered assemblies from molecular building blocks. rsc.org The structure of Phenanthro[9,10-e] researchgate.netcineca.itacs.orgtriazine-3-thiol is exceptionally well-suited for this purpose. The large, flat surface of the phenanthrene moiety provides an ideal platform for π-π stacking interactions, which are fundamental for the self-assembly of aromatic molecules into columns or layers. utexas.edu

Furthermore, the three nitrogen atoms of the triazine ring can act as hydrogen bond acceptors, enabling the formation of predictable, directional interactions with hydrogen bond donors. utexas.edu This allows for the programmed assembly of intricate one-, two-, or three-dimensional networks. The thiol group adds another dimension of control; it can be used to coordinate with metal ions, forming metallo-supramolecular structures, or it can be functionalized to introduce other recognition sites. This combination of a large π-surface for stacking, specific sites for hydrogen bonding, and a versatile functional group makes this molecule a powerful synthon for crystal engineering and the design of complex molecular architectures. rsc.orgutexas.edu

Construction of Optoelectronic Functional Materials

Derivatives of the phenanthrotriazine scaffold are promising for the construction of optoelectronic functional materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). The combination of an electron-donating unit with an electron-accepting unit within a single molecule is a common strategy for creating efficient emitters. In this case, the phenanthrene moiety can serve as the donor component, while the electron-deficient triazine ring acts as the acceptor. This intramolecular donor-acceptor (D-A) structure can lead to materials with high photoluminescence quantum yields. cineca.itacs.org

By modifying the substituents on the core structure, the emission color and efficiency can be precisely tuned. For example, extending the π-conjugation or adding specific functional groups can shift the emission wavelength across the visible spectrum. Related phenanthro-fused heterocyclic systems, such as phenanthro[9,10-d]triazoles and phenanthro[9,10-d]imidazoles, have been successfully developed as high-triplet-energy host materials for blue phosphorescent OLEDs, achieving high external quantum efficiencies. acs.org These findings underscore the potential of the phenanthrotriazine core in developing next-generation materials for displays and solid-state lighting.

Design of Paramagnetic Nanographenes for Electronic and Magnetic Applications

A prospective, though not yet experimentally demonstrated, application of phenanthrotriazine derivatives is in the bottom-up synthesis of nitrogen-doped (N-doped) nanographenes. Nanographenes are atomically precise fragments of graphene, and introducing heteroatoms like nitrogen can tune their electronic and magnetic properties. nih.gov Specifically, introducing nitrogen atoms into the π-conjugated framework can induce an open-shell radical character, leading to paramagnetic behavior. researchgate.net

Open-shell nanographenes are of great interest for future applications in spintronics and quantum computing. The phenanthrotriazine core represents a pre-fabricated N-doped polycyclic aromatic building block. Through on-surface synthesis or solution-phase coupling reactions, these units could potentially be stitched together to form larger, well-defined N-doped nanographene structures. The specific placement of nitrogen atoms provided by the triazine ring could be used to engineer the spin distribution in the final nanostructure, creating materials with tailored magnetic properties. While this application remains theoretical, the molecular structure of phenanthrotriazine makes it a logical candidate for exploration in this advanced materials chemistry field. nih.govresearchgate.net

Fluorescent Materials and Probes

The inherent photophysical properties of the phenanthrotriazine core make it a valuable scaffold for the development of novel fluorescent materials.

Synthesis and Characterization of Novel Organic Luminophores

The synthesis of the Phenanthro[9,10-e] researchgate.netcineca.itacs.orgtriazine-3-thiol core is typically achieved through the condensation reaction of phenanthrene-9,10-dione with thiosemicarbazide (B42300). This straightforward method allows for access to the core heterocyclic system.

This scaffold serves as an excellent platform for creating novel organic luminophores. The combination of the rigid, extended aromatic system of phenanthrene with the triazine heterocycle often results in molecules with high quantum yields and good photostability. nih.gov Functionalization at the thiol position or on the phenanthrene ring allows for the fine-tuning of the molecule's photophysical properties, including its absorption and emission wavelengths, Stokes shift, and environmental sensitivity. For instance, creating donor-π-acceptor (D-π-A) systems by attaching an electron-donating group can lead to compounds with large Stokes shifts and emission in the visible region of the spectrum. nih.gov The investigation of such derivatives could yield new fluorescent probes for chemical sensing or advanced emitters for lighting applications.

Table 2: Photophysical Properties of Related Fluorescent Heterocyclic Compounds Data from related luminophores illustrating the potential of the phenanthro-fused heterocyclic scaffold.

Compound Class Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ)
Phenanthro[9,10-d]imidazole Derivative ~350-380 ~414-461 0.56 - 0.64 (in solution)
Pyrrolo[1,2-a] researchgate.netnih.govphenanthroline ~280-360 ~450-480 Not Reported

Investigation of Solvatochromic Properties for Sensing Applications

The unique electronic structure of fused heterocyclic systems like Phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazine-3-thiol, which combines a large π-conjugated phenanthrene core with an electron-withdrawing triazine ring, makes it a candidate for studies in solvatochromism. Solvatochromic compounds exhibit a change in their optical properties, such as absorption or fluorescence spectra, in response to the polarity of their solvent environment. mdpi.comnih.gov This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by solvent molecules, making these dyes useful as probes for sensing the polarity of a medium. nih.govmit.edu

Molecules with intramolecular charge transfer (ICT) characteristics are particularly strong candidates for solvatochromism. nih.govsioc-journal.cn Upon absorption of light, there is a redistribution of electron density, leading to an excited state that is more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively, resulting in a red shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net Research on various triazine-based dyes has demonstrated their potential for positive solvatochromism. nih.gov For example, star-shaped triphenylene-triazine molecules show significant solvatochromism, with fluorescence shifting from blue to orange as solvent polarity increases, indicating a pronounced ICT character. sioc-journal.cn

While specific experimental data on the solvatochromic behavior of Phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazine-3-thiol is not extensively detailed in the available literature, its structural features suggest a strong potential for such properties. The investigation of its derivatives in various solvents would likely reveal shifts in absorption and emission maxima, which could be correlated with solvent polarity parameters. This would open possibilities for its use in developing sensors for detecting changes in microenvironments, such as in chemical reactions or polymer matrices.

Table 1: The Principle of Solvatochromism and Its Sensing Application

Solvent PropertyInteraction with DyeSpectroscopic Effect (Typical for ICT Dyes)Potential Application
Non-polar Weak interaction with both ground and excited states.Emission at shorter wavelengths (e.g., Blue/Green).Baseline measurement; sensing in hydrophobic environments.
Polar Aprotic Stronger dipole-dipole interactions, stabilizing the polar excited state.Red-shift in emission spectrum (e.g., Yellow/Orange).Probing solvent polarity in chemical reactions.
Polar Protic Strongest interaction via hydrogen bonding, significant stabilization of the polar excited state.Maximum red-shift in emission spectrum (e.g., Orange/Red).Detecting protic solvents; sensing in biological media.

Agrochemical Research

The 1,2,4-triazine core is a well-established scaffold in agrochemical research. Depending on the type of triazine and its substituents, these compounds can act as herbicides, insecticides, or plant growth regulators.

Triazine derivatives are among the most widely used agricultural chemicals, primarily known for their herbicidal activity. accustandard.com Symmetrical triazines, such as atrazine (B1667683) and simazine, function by inhibiting photosynthesis in susceptible plants. teamchem.coresearchgate.net They target a specific protein in the photosystem II complex, blocking the electron transport chain and leading to weed death. researchgate.net These herbicides are valued for their effectiveness against a wide range of broadleaf weeds and their selectivity, allowing them to be used on crops like corn, sorghum, and sugarcane without causing damage. teamchem.coepa.gov

In addition to their primary role as herbicides, some triazine compounds have been investigated for their insecticidal properties. Research has shown that triazine herbicides can have a potentiating effect on the toxicity of organophosphate (OP) insecticides. researchgate.net This synergistic effect may occur because triazines can stimulate enzymatic activity that increases the bioactivation of organophosphates into their more toxic forms. researchgate.net

In contrast to the herbicidal action of symmetrical triazines, derivatives of asymmetric 1,2,4-triazines have been identified as effective plant growth and development regulators (PGDR). bio-conferences.orgbio-conferences.org These compounds are considered more environmentally friendly as they are more easily decomposed in the environment. bio-conferences.org Studies on specific asymmetric triazines, such as hexahydro-1,2,4-triazinone-3, have demonstrated significant growth-stimulating activity. bio-conferences.orgresearchgate.net In laboratory and vegetation tests, application of these derivatives led to notable increases in the mass and length of seedlings for crops including barley, wheat, and rye. bio-conferences.org For instance, treatment with hexahydro-1,2,4-triazinone-3 resulted in a seedling mass increase of 119% in barley, 123% in wheat, and 122% in rye. bio-conferences.org

Table 2: Agrochemical Applications of Triazine Classes

Triazine ClassPrimary RoleMechanism of ActionExample Compounds
Symmetrical Triazines HerbicideInhibition of Photosystem IIAtrazine, Simazine, Propazine epa.govresearchgate.net
Asymmetrical 1,2,4-Triazines Plant Growth RegulatorGrowth stimulation (mechanism under study)Hexahydro-1,2,4-triazinone-3 bio-conferences.orgresearchgate.net

Chemical Synthesis and Methodological Development

Phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazine-3-thiol is a valuable intermediate and scaffold in the synthesis of more complex heterocyclic compounds. The synthesis of the parent thiol is achieved through the reaction of phenanthrene-9,10-dione with thiosemicarbazide in refluxing acetic acid. semanticscholar.orgnih.gov

The resulting thiol group (-SH) is a reactive handle that allows for further functionalization. Through substitution reactions, a wide array of derivatives can be prepared. nih.govbrieflands.com By treating the parent thiol with an ethanolic solution of sodium hydroxide (B78521) to form a thiolate salt, and then adding various alkyl or benzyl (B1604629) halides, a library of novel 3-(alkylthio) or 3-(benzylthio) phenanthrotriazine derivatives can be synthesized. semanticscholar.orgnih.gov This versatility makes the core molecule a foundational building block for developing new compounds with tailored properties. Research has demonstrated the synthesis of numerous derivatives from this scaffold, highlighting its importance in methodological development for creating diverse chemical libraries. semanticscholar.orgbrieflands.comnih.gov The ability to easily modify the thiol position allows chemists to systematically alter the steric and electronic properties of the final molecules.

Table 3: Examples of Derivatives Synthesized from Phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazine-3-thiol Scaffold

Starting MaterialReagentResulting Derivative (Substitution at 3-position)Reference
Phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazine-3-thiolMethyl iodide3-(methylthio)phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazine nih.gov
Phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazine-3-thiolEthyl iodide3-(ethylthio)phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazine semanticscholar.org
Phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazine-3-thiol1-Bromobutane3-(butylthio)phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazine researchgate.net
Phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazine-3-thiol3-Bromopropionitrile3-((phenanthro[9,10-e] bio-conferences.orgresearchgate.netnih.govtriazin-3-yl)thio)propanenitrile semanticscholar.org

Future Directions in Phenanthro 9,10 E 1 2 3 Triazine 3 Thiol Research

Development of Novel and Efficient Synthetic Routes

The current synthesis of phenanthro[9,10-e] nih.govacs.orgresearchgate.nettriazine-3-thiol involves the condensation of phenanthrene-9,10-dione with thiosemicarbazide (B42300) in refluxing acetic acid. nih.gov While effective, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies. The exploration of one-pot, multicomponent reactions represents a promising avenue, potentially streamlining the synthesis process and reducing waste. researchgate.net

Transition-metal catalysis, particularly using palladium or copper, has become a powerful tool for constructing complex heterocyclic systems and could be adapted for phenanthro-triazines. hilarispublisher.com Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration, offering the potential for dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.

Future synthetic development could focus on the goals outlined in the following table:

Synthetic Strategy Potential Advantages Key Research Focus
Multicomponent Reactions Improved atom economy, reduced number of synthetic steps, simplified purification. instituteofsustainabilitystudies.comIdentifying suitable starting materials and catalysts to construct the core structure in a single step.
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved energy efficiency. youtube.comOptimization of solvent, temperature, and microwave power for the condensation reaction.
Flow Chemistry Enhanced safety, scalability, and process control; potential for automation.Designing and implementing a continuous flow reactor for the synthesis and derivatization.
Catalytic C-H Activation Bypassing the need for pre-functionalized starting materials, increasing overall efficiency.Developing selective catalysts for direct functionalization of the phenanthrene (B1679779) core.

Exploration of Undiscovered Reactivity Patterns

The reactivity of phenanthro[9,10-e] nih.govacs.orgresearchgate.nettriazine-3-thiol is largely dictated by the interplay between the electron-deficient triazine ring, the extended π-system of the phenanthrene core, and the nucleophilic thiol group. The thiol group is a key handle for derivatization, readily undergoing S-alkylation and S-benzylation. nih.gov Future work should explore a wider range of electrophiles to generate a diverse library of derivatives.

Beyond the thiol group, the triazine ring itself presents opportunities for novel reactions. For instance, 1,2,4-triazines can participate in inverse electron-demand Diels-Alder (IED-DA) reactions with electron-rich dienophiles. nih.gov Investigating the IED-DA reactivity of the phenanthro-fused system could open pathways to complex, polycyclic architectures. The influence of substituents on the phenanthrene ring on the electronic properties and subsequent reactivity of the triazine core is another area that warrants investigation. nih.gov

Advanced Spectroscopic Characterization Techniques

While standard techniques like NMR, IR, and mass spectrometry have been used to characterize the parent compound and its simple derivatives nih.govresearchgate.net, future research will benefit from the application of more advanced spectroscopic methods. Two-dimensional NMR techniques, such as HSQC and HMBC, will be crucial for the unambiguous structural elucidation of more complex derivatives and reaction products.

For solid-state applications, techniques like single-crystal X-ray diffraction will provide definitive structural information, revealing details about molecular conformation and intermolecular interactions that govern crystal packing. mdpi.com Combining techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) with 2D NMR could offer rapid detection and complete structural characterization of reaction products and intermediates. rsc.org

Technique Information Gained Application in Future Research
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, molecular conformation, intermolecular interactions. mdpi.comConfirming the structure of novel derivatives; understanding solid-state packing for materials science applications.
2D NMR (COSY, HSQC, HMBC) Unambiguous proton and carbon assignments, through-bond correlations. rsc.orgStructural elucidation of complex reaction products and novel derivatives.
UV-Vis Spectroscopy Electronic transitions (n–π, π–π), optical band gap. mdpi.comAssessing the effect of derivatization on electronic properties; screening for potential optical materials.
Cyclic Voltammetry (CV) Redox potentials, HOMO/LUMO energy levels.Evaluating electron-accepting/donating properties for applications in organic electronics.

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is a powerful engine for modern chemical research. nih.govmdpi.com Future efforts in phenanthro[9,10-e] nih.govacs.orgresearchgate.nettriazine-3-thiol chemistry will heavily rely on this integrated approach. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of undiscovered derivatives, guiding synthetic efforts toward molecules with desired characteristics. nih.govmdpi.com

Computational models can be used to screen virtual libraries of derivatives for specific properties, such as their ability to bind to biological targets or their potential as organic semiconductors. nih.gov This in silico screening prioritizes the most promising candidates for synthesis, saving significant time and resources. researchgate.net An iterative loop of computational prediction, chemical synthesis, and experimental validation will accelerate the discovery of new functional molecules based on this scaffold. mdpi.com

Expansion into New Materials Science Applications

The rigid, planar, and electron-deficient nature of the phenanthro[9,10-e] nih.govacs.orgresearchgate.nettriazine core makes it an attractive candidate for applications in materials science. The extended π-conjugation suggests potential use in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The thiol group offers a convenient anchor point for grafting the molecule onto surfaces, such as gold nanoparticles or electrodes, to create functionalized materials.

Future research could explore the development of:

Organic Semiconductors: By tuning the electronic properties through derivatization, it may be possible to create novel p-type or n-type semiconductor materials.

Fluorescent Sensors: The inherent fluorescence of the phenanthrene unit could be modulated by the binding of analytes to derivatives of the triazine-thiol, leading to the development of chemosensors.

Coordination Polymers: The nitrogen atoms of the triazine ring and the sulfur atom of the thiol group can act as ligands for metal ions, enabling the construction of novel coordination polymers with interesting magnetic or catalytic properties. nih.gov

Investigation of Green Chemistry Principles in Synthesis

Future synthetic work on phenanthro[9,10-e] nih.govacs.orgresearchgate.nettriazine-3-thiol and its derivatives must incorporate the principles of green chemistry to minimize environmental impact. mdpi.com This involves a holistic approach to chemical processes, from the choice of starting materials to the final product isolation. acs.org

Key areas for green chemistry implementation include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby reducing waste. instituteofsustainabilitystudies.com

Safer Solvents: Replacing hazardous solvents like glacial acetic acid with greener alternatives such as water, ethanol, or ionic liquids. youtube.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. acs.org Catalysts allow for lower energy consumption and increased selectivity. youtube.com

Energy Efficiency: Employing methods like microwave or ultrasonic irradiation to reduce energy consumption compared to conventional refluxing. youtube.com

By adhering to these principles, the synthesis of these valuable compounds can be made more sustainable and environmentally responsible. researchgate.net

Theoretical Prediction of Novel Derivatives and Their Properties

Computational chemistry provides a powerful lens through which to predict the existence and properties of novel molecules before they are ever synthesized in a lab. Theoretical studies can forecast the properties of new phenanthro[9,10-e] nih.govacs.orgresearchgate.nettriazine-3-thiol derivatives by modifying the core structure in silico.

For example, DFT and time-dependent DFT (TD-DFT) calculations can predict key electronic and optical properties:

Property Computational Method Predicted Significance
HOMO/LUMO Energies DFT (e.g., B3LYP/6-31G*)Predicts redox behavior, charge transport properties for electronics.
Electronic Band Gap DFTIndicates potential as a semiconductor and its likely color.
Absorption/Emission Spectra TD-DFTPredicts UV-Vis absorption and fluorescence properties for optical applications.
Molecular Docking Scores Molecular Mechanics/Docking SoftwarePredicts binding affinity to biological targets like DNA or proteins. nih.gov

This predictive power allows researchers to rationally design and target derivatives with specific, tailored functionalities, whether for medicinal chemistry, where docking studies can predict interactions with proteins like Bcl-2 researchgate.net, or for materials science, where electronic properties are paramount.

Q & A

Basic Question: What are the optimized synthetic routes for Phenanthro[9,10-e][1,2,4]triazine-3-thiol and its derivatives?

Methodological Answer:
The parent compound, phenanthro[9,10-e][1,2,4]triazine-3(4H)-thione, is synthesized via condensation of phenanthraquinone with thiosemicarbazide in a basic medium (e.g., KOH/ethanol) under reflux, yielding >80% efficiency . For bis-derivatives, alkylation or arylation is performed using dibromoalkanes (e.g., 1,4-dibromobutane) or bromomethyl aromatics (e.g., 2,6-bis(bromomethyl)benzene) under similar basic conditions. Key steps:

  • Reagent purity : Ensure anhydrous KOH to prevent hydrolysis.
  • Characterization : Confirm product integrity via:
    • IR spectroscopy : Absence of NH (3200–3400 cm⁻¹) and C=S (1250–1050 cm⁻¹) stretching bands indicates successful alkylation .
    • ¹H-NMR : Signals for spacer protons (e.g., butylene CH₂ at δ 2.16–3.50 ppm) validate linker incorporation .

Basic Question: How can spectroscopic techniques distinguish between this compound and its thione tautomer?

Methodological Answer:
The thiol-thione tautomerism is resolved using:

  • UV-Vis spectroscopy : Thione forms exhibit redshifted absorption due to extended conjugation.
  • ¹H-NMR : Thiol tautomers show SH proton signals (δ 3–5 ppm, broad), absent in thione derivatives .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) differ by 2 Da (thione: +0, thiol: -2) due to hydrogen loss.

Advanced Question: What methodologies are used to study the photophysical properties of this compound in polymer matrices?

Methodological Answer:
Embed the compound in sol-gel silicate or methyl methacrylate (MMA) polymer matrices:

  • Matrix preparation : Silicate sol-gel via tetraethyl orthosilicate hydrolysis; MMA polymer via radical polymerization with azobisisobutyronitrile (AIBN) .
  • Photophysical analysis :
    • Fluorescence quantum yield : Compare integrated emission spectra with a standard (e.g., quinine sulfate).
    • Solvatochromism : Assess polarity-dependent spectral shifts in solvents (e.g., ethanol vs. cyclohexane) .
    • Lifetime measurements : Use time-resolved fluorescence to probe matrix-induced quenching effects .

Advanced Question: How can computational chemistry predict the electronic properties of this compound derivatives?

Methodological Answer:
Employ density functional theory (DFT) with Gaussian or similar software:

  • Geometry optimization : Use B3LYP/6-31G(d) basis sets to minimize energy.
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer behavior .
  • Non-linear optical (NLO) properties : Calculate hyperpolarizability (β) to assess potential for optoelectronic applications .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine models .

Advanced Question: What strategies improve the stability of this compound under thermal or oxidative conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Stabilize via:
    • Derivatization : Introduce electron-withdrawing substituents (e.g., nitro groups) to reduce oxidation .
    • Encapsulation : Embed in metal-organic frameworks (MOFs) to shield from ambient O₂ .
  • Oxidative resistance : Test under accelerated conditions (e.g., H₂O₂ exposure) and monitor via HPLC for degradation products.

Advanced Question: How do substituents on the phenanthrene core influence the biological activity of triazine-thiol derivatives?

Methodological Answer:

  • Rational design : Introduce substituents (e.g., halogens, methyl groups) at positions 9 or 10 to modulate lipophilicity and binding affinity.
  • Activity assays :
    • Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays.
    • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
  • SAR analysis : Correlate logP (HPLC-measured) with IC₅₀ values to identify optimal hydrophobicity ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.